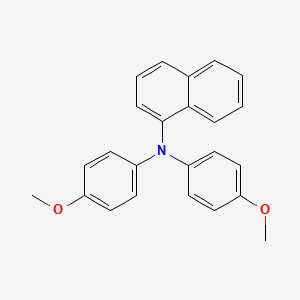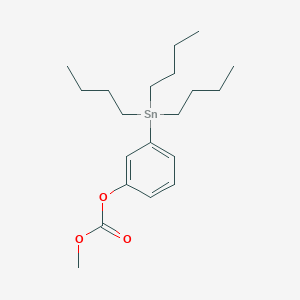
Methyl 3-(tributylstannyl)phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tributylstannyl)phenyl carbonate is an organotin compound with the molecular formula C20H34O3Sn. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a tributylstannyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(tributylstannyl)phenyl carbonate can be synthesized through a multi-step process involving the stannylation of a phenyl carbonate precursor. One common method involves the reaction of methyl 3-bromophenyl carbonate with tributyltin hydride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(tributylstannyl)phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., bromine) and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl carbonates.
Oxidation Reactions: Products include stannic derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Methyl 3-(tributylstannyl)phenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds
Mecanismo De Acción
The mechanism of action of methyl 3-(tributylstannyl)phenyl carbonate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are primarily related to its reactivity in organic synthesis .
Comparación Con Compuestos Similares
Methyl phenyl carbonate: Lacks the tributylstannyl group and has different reactivity.
Tributyltin hydride: Used as a reagent in the synthesis of methyl 3-(tributylstannyl)phenyl carbonate.
Phenyl carbonates with other substituents: Such as methyl 3-bromophenyl carbonate, which serves as a precursor in the synthesis
Uniqueness: this compound is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and enables its use in specialized organic synthesis applications. This makes it a valuable compound in the toolkit of synthetic chemists .
Propiedades
Número CAS |
198202-09-4 |
|---|---|
Fórmula molecular |
C20H34O3Sn |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
methyl (3-tributylstannylphenyl) carbonate |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c1-10-8(9)11-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
FCKOWYZYLPRGNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)


![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
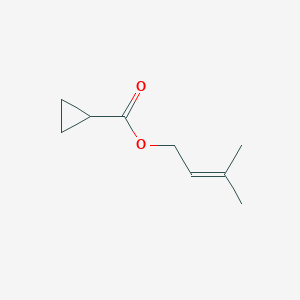
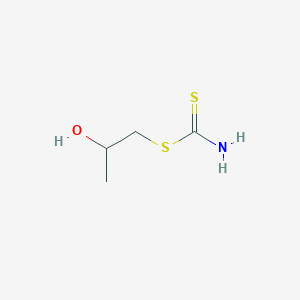
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)


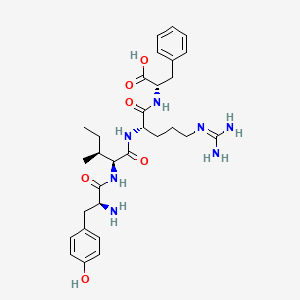
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
